molecular formula C18H21N3O6 B5411689 6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL

6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL

Cat. No.: B5411689
M. Wt: 375.4 g/mol
InChI Key: UURLANUCCQQNIN-FNORWQNLSA-N
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Description

6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the nitro group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL include other nitropyrimidine derivatives and compounds with similar aromatic and aliphatic structures.

Properties

IUPAC Name

6-[(E)-2-[3-ethoxy-4-(2-methylpropoxy)phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6/c1-4-26-15-9-12(6-8-14(15)27-10-11(2)3)5-7-13-16(21(24)25)17(22)20-18(23)19-13/h5-9,11H,4,10H2,1-3H3,(H2,19,20,22,23)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURLANUCCQQNIN-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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